molecular formula C27H27FN2O4 B10919523 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10919523
M. Wt: 462.5 g/mol
InChI Key: GRNTUUNJHSIFGG-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes two dimethoxyphenyl groups, a fluorobenzyl group, and a methyl group attached to a pyrazole ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone. In this case, the diketone precursor is chosen to introduce the desired substituents at the 3 and 5 positions of the pyrazole ring.

    Introduction of the Dimethoxyphenyl Groups: The dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where the pyrazole ring acts as a nucleophile.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction, where the pyrazole nitrogen acts as a nucleophile.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-4-methyl-1H-pyrazole: Similar structure but with a different position of the fluorine atom.

    3,5-bis(3,4-dimethoxyphenyl)-1-(3-chlorobenzyl)-4-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.

    3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-4-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H27FN2O4

Molecular Weight

462.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C27H27FN2O4/c1-17-26(19-9-11-22(31-2)24(14-19)33-4)29-30(16-18-7-6-8-21(28)13-18)27(17)20-10-12-23(32-3)25(15-20)34-5/h6-15H,16H2,1-5H3

InChI Key

GRNTUUNJHSIFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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